molecular formula C23H23NO4 B5564813 {1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone

{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone

Cat. No.: B5564813
M. Wt: 377.4 g/mol
InChI Key: MIYKBWXKNNLNPI-UHFFFAOYSA-N
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Description

{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.16270821 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A synthetic approach for similar benzofuran derivatives has highlighted their potential as selective CB2 receptor agonists. Luo and Naguib (2012) developed a method yielding a selective CB2 receptor agonist from 3-hydroxy-4-iodo benzoic acid, involving palladium catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and Wolf–Kishner reaction. This compound is intended for in vivo studies to optimize CB2 receptor agonist properties (Luo & Naguib, 2012). Similarly, synthesis techniques have been developed for benzofuran systems, preparing novel derivatives for biological examination, showcasing a methodology that may be applicable to the synthesis and characterization of "{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}(phenyl)methanone" (Kwiecień & Baumann, 1997).

Biological and Pharmacological Studies

In the domain of biological and pharmacological research, compounds with a benzofuran core have been synthesized and characterized for antimicrobial and antioxidant properties. Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives, examining their antimicrobial and antioxidant capabilities, suggesting potential biological applications for benzofuran derivatives (Rashmi et al., 2014). Additionally, structural and theoretical calculations have been performed on similar compounds to understand their thermal, optical, and structural characteristics, which could inform the development of "this compound" for scientific applications (Karthik et al., 2021).

Advanced Synthesis and Application

Further research includes the development of innovative synthesis methods for benzofuran derivatives, demonstrating the versatility and potential of these compounds in scientific applications. Largeron and Fleury (1998) described a solvent-free microwave-assisted synthesis of substituted benzofuran derivatives, indicating a method that might be applicable for the efficient synthesis of "this compound" with potential antimicrobial activity (Largeron & Fleury, 1998).

Future Directions

Benzofuran derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research may focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships on these derivatives as drugs .

Properties

IUPAC Name

[1-(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-15-19-11-10-18(27-2)13-20(19)28-22(15)23(26)24-12-6-9-17(14-24)21(25)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYKBWXKNNLNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC(C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.